molecular formula C24H30N6O2 B11254055 (4-{1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}piperazin-1-yl)(furan-2-yl)methanone

(4-{1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B11254055
M. Wt: 434.5 g/mol
InChI Key: CGRFXEPIYMLAEY-UHFFFAOYSA-N
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Description

1-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-4-(FURAN-2-CARBONYL)PIPERAZINE is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a cyclopentyl group, and a furan ring

Preparation Methods

The synthesis of 1-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-4-(FURAN-2-CARBONYL)PIPERAZINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Cyclopentyl Group: This step may involve a Grignard reaction or a similar organometallic coupling reaction to introduce the cyclopentyl moiety.

    Introduction of the Furan-2-Carbonyl Group: This can be accomplished through an acylation reaction, such as the Friedel-Crafts acylation, using furan-2-carbonyl chloride and a suitable Lewis acid catalyst.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-4-(FURAN-2-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione under strong oxidizing conditions.

    Reduction: The tetrazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring, where electrophilic aromatic substitution can introduce various substituents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as Lewis acids for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-4-(FURAN-2-CARBONYL)PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic transformations.

    Materials Science: The compound’s functional groups may impart interesting properties to materials, making it useful in the development of new polymers or other advanced materials.

Mechanism of Action

The mechanism by which 1-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-4-(FURAN-2-CARBONYL)PIPERAZINE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 1-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-4-(FURAN-2-CARBONYL)PIPERAZINE include other tetrazole-containing molecules and piperazine derivatives. These compounds may share some structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of 1-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-4-(FURAN-2-CARBONYL)PIPERAZINE lies in its combination of a tetrazole ring, a cyclopentyl group, and a furan ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H30N6O2

Molecular Weight

434.5 g/mol

IUPAC Name

[4-[1-[1-(2-ethyl-6-methylphenyl)tetrazol-5-yl]cyclopentyl]piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C24H30N6O2/c1-3-19-9-6-8-18(2)21(19)30-23(25-26-27-30)24(11-4-5-12-24)29-15-13-28(14-16-29)22(31)20-10-7-17-32-20/h6-10,17H,3-5,11-16H2,1-2H3

InChI Key

CGRFXEPIYMLAEY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N2C(=NN=N2)C3(CCCC3)N4CCN(CC4)C(=O)C5=CC=CO5)C

Origin of Product

United States

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